(3-Ethoxy-4-methoxyphenyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxy-4-ethoxyphenethylamine (MEPEA): MEPEA is a lesser-known psychedelic drug first synthesized by Alexander Shulgin. While structurally similar, (3-Ethoxy-4-methoxyphenyl)methanamine lacks the essential phenethylamine core associated with the psychoactive properties of MEPEA .

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine: This compound has been explored in the context of developing chiral amino acid salts, potentially for pharmaceutical applications .

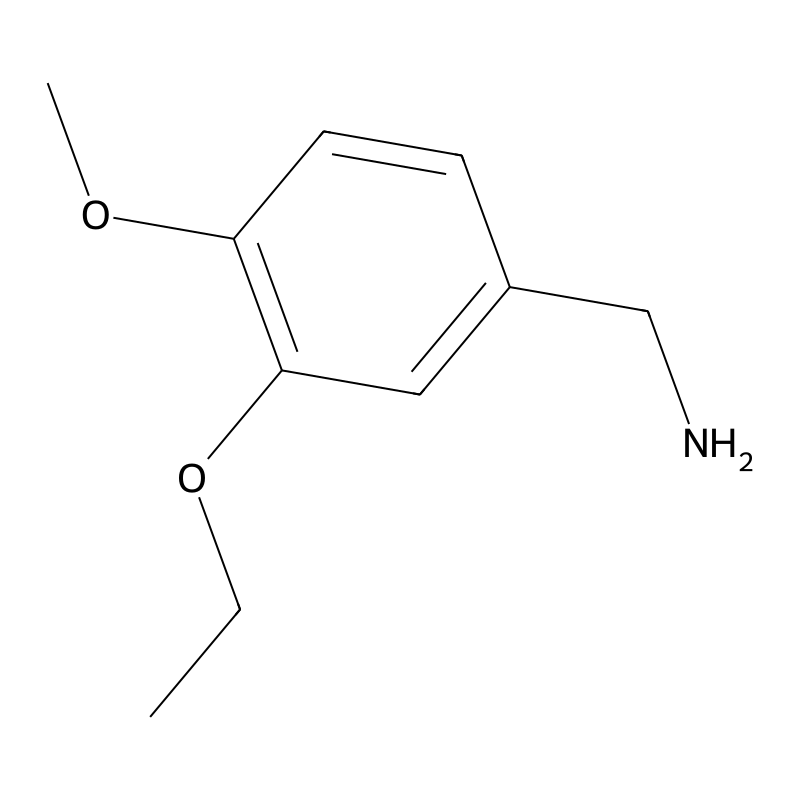

(3-Ethoxy-4-methoxyphenyl)methanamine is an organic compound characterized by its aromatic structure, featuring both ethoxy and methoxy substituents on a phenyl ring. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 205.27 g/mol. The compound can be represented structurally as follows:

textOCH2CH3 | OCH3-C6H4-NH2

This compound is recognized for its potential applications in medicinal chemistry, particularly as a synthetic intermediate in the production of pharmaceuticals.

As there's limited research on this compound, its mechanism of action in biological systems or interaction with other compounds remains unknown.

The reactivity of (3-Ethoxy-4-methoxyphenyl)methanamine primarily involves nucleophilic substitution reactions due to the presence of the amine group. It can undergo various transformations, including:

- Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.

- Acylation: Reaction with acyl chlorides or anhydrides can yield amides.

- Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines.

These reactions are significant for synthesizing more complex molecules or modifying the compound for enhanced biological activity.

(3-Ethoxy-4-methoxyphenyl)methanamine exhibits various biological activities, particularly in relation to its role as a precursor in the synthesis of phosphodiesterase 4 inhibitors. Such inhibitors are important in treating conditions like psoriasis and rheumatoid arthritis by modulating inflammatory responses. The compound's structural features contribute to its interaction with biological targets, enhancing its pharmacological profile.

The synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine typically involves several steps:

- Preparation of 3-Ethoxy-4-methoxybenzaldehyde: This can be achieved through the ethoxylation and methoxylation of phenolic compounds.

- Reductive amination: The aldehyde is then subjected to reductive amination with ammonia or an amine source, resulting in the formation of the desired amine product.

Specific methods include:

- Using chiral auxiliaries for enantioselective synthesis, which enhances the yield of specific stereoisomers .

- Employing catalytic hydrogenation techniques to facilitate the reduction processes involved in amine formation .

The primary application of (3-Ethoxy-4-methoxyphenyl)methanamine lies in its role as a synthetic intermediate for pharmaceuticals, particularly those targeting phosphodiesterase enzymes. Its derivatives are used in developing drugs that manage inflammatory diseases, showcasing its importance in therapeutic contexts.

Interaction studies involving (3-Ethoxy-4-methoxyphenyl)methanamine focus on its binding affinity and efficacy against various biological targets. These studies often employ techniques such as:

- Molecular docking: To predict how well the compound binds to target proteins.

- In vitro assays: To evaluate its biological activity and toxicity profiles.

Such studies are crucial for understanding how modifications to the compound's structure can enhance its therapeutic potential.

Several compounds share structural similarities with (3-Ethoxy-4-methoxyphenyl)methanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | C12H17NO3S | Contains a methylsulfonyl group, enhancing anti-inflammatory properties. |

| (4-Methoxyphenyl)methanamine | C9H13NO2 | Lacks the ethoxy group but retains similar amine functionality; used in various pharmaceutical applications. |

| 1-(3-Methoxyphenyl)ethylamine | C10H15NO | Similar structure but without ethoxy substitution; utilized in neuropharmacology studies. |

The uniqueness of (3-Ethoxy-4-methoxyphenyl)methanamine lies in its specific combination of substituents that enhance its solubility and bioactivity compared to these similar compounds. This structural specificity allows it to interact more effectively with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant